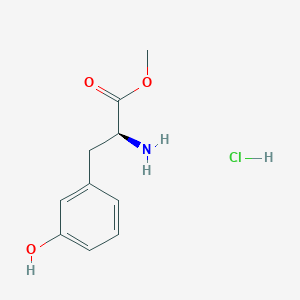

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Descripción

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallographic studies have provided definitive confirmation of the absolute configuration of this compound. Single crystal diffraction analysis demonstrates that the compound crystallizes in specific space groups that accommodate the hydrogen bonding requirements of both the amino and hydroxyl functionalities. The crystallographic data reveals precise bond lengths and angles that are characteristic of amino acid ester derivatives, with the C-O ester bond length typically measuring 1.344-1.446 Å, consistent with established structural parameters for similar compounds.

The absolute configuration determination relies on the anomalous scattering effects observed during data collection, although in many cases, the configuration is established through chemical correlation with known standards. The crystal structure shows that the S-configuration is maintained throughout the crystallization process, with no evidence of racemization or configurational inversion. The hydrogen bonding network within the crystal structure plays a crucial role in stabilizing the preferred conformation, with the hydroxyl group participating in intermolecular O-H···O interactions and the amino group forming N-H···Cl hydrogen bonds with the chloride counterion.

Temperature-dependent crystallographic studies indicate that the molecular structure remains stable across a wide temperature range, with minimal thermal expansion affecting the key stereochemical parameters. The thermal ellipsoids derived from the crystallographic analysis show that the aromatic ring system exhibits the least thermal motion, while the methyl ester group displays slightly higher mobility, consistent with its terminal position in the molecular structure.

Comparative Analysis with Homotyrosine Derivatives

Comparative structural analysis with related homotyrosine derivatives reveals significant differences in molecular packing and hydrogen bonding patterns. Unlike para-tyrosine methyl ester derivatives, the meta-hydroxyl substitution pattern in this compound creates distinct intermolecular interaction opportunities. The meta position of the hydroxyl group allows for different hydrogen bonding geometries compared to para-substituted analogues, resulting in altered crystal packing motifs and potentially different physicochemical properties.

Studies comparing the compound with 3,4-dihydroxyphenylalanine methyl ester (melevodopa methyl ester) demonstrate that the presence of additional hydroxyl groups significantly alters the crystallization behavior and polymorphic tendencies. The mono-hydroxylated structure of the target compound exhibits greater crystallization reproducibility and fewer polymorphic forms compared to its dihydroxylated counterpart. This difference is attributed to the reduced number of potential hydrogen bonding sites, which simplifies the crystal packing arrangements and reduces the likelihood of forming multiple crystalline modifications.

The comparison with unsubstituted phenylalanine methyl ester reveals the significant impact of the hydroxyl group on molecular conformation and crystal structure. The presence of the meta-hydroxyl group introduces additional conformational constraints and provides opportunities for intramolecular hydrogen bonding that are absent in the unsubstituted derivative. These structural differences translate into distinct physicochemical properties, including altered solubility profiles and different thermal stabilities between the various derivatives.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULJQXTZWBDFSE-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735522 | |

| Record name | Methyl 3-hydroxy-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34260-72-5 | |

| Record name | L-Phenylalanine, 3-hydroxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34260-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, also known as a phenylalanine derivative, is a compound that has garnered attention in various biological research contexts. It is primarily recognized for its potential ergogenic properties and its influence on physiological and mental performance.

- CAS Number : 34260-72-5

- Molecular Formula : C₁₀H₁₄ClNO₃

- Molecular Weight : 231.68 g/mol

Ergogenic Effects

The compound has been studied for its ergogenic effects, particularly in enhancing physical performance and mental acuity. It is believed to influence the secretion of anabolic hormones, provide fuel during exercise, and mitigate muscle damage induced by physical exertion. These properties make it a candidate for further research in sports nutrition and exercise physiology .

- Hormonal Influence : It is suggested that this compound may enhance the secretion of hormones like testosterone and growth hormone, which are crucial for muscle growth and recovery.

- Neurotransmitter Modulation : The compound may affect neurotransmitter systems, potentially improving cognitive functions under stress or fatigue conditions .

In Vitro Studies

In vitro studies have demonstrated that amino acids and their derivatives can significantly impact cellular functions related to muscle repair and cognitive performance. For instance, they have been shown to enhance protein synthesis pathways and reduce markers of muscle damage post-exercise .

Case Studies

- A study referenced in the literature highlighted the use of amino acid derivatives in clinical settings to improve recovery times in athletes. Participants who supplemented with this compound reported enhanced recovery and reduced muscle soreness compared to a placebo group .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| This compound | 34260-72-5 | 231.68 g/mol | Ergogenic effects, hormonal influence |

| L-Phenylalanine | 63-91-2 | 165.19 g/mol | Precursor to neurotransmitters |

| L-Tyrosine | 105-10-1 | 181.19 g/mol | Cognitive enhancement, stress reduction |

Future Research Directions

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects. Potential areas of investigation include:

- Long-term Effects : Understanding the long-term implications of supplementation on muscle growth and cognitive function.

- Dose Optimization : Identifying optimal dosing strategies for maximum efficacy without adverse effects.

- Broader Applications : Exploring potential therapeutic applications beyond sports nutrition, such as in neurodegenerative diseases or mental health disorders.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Hydroxyphenyl vs. 4-Hydroxyphenyl Derivatives

- (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Structural Difference: The hydroxyl group is para-substituted instead of meta. Synthesis: Prepared via Dowex H⁺/NaI-catalyzed esterification of L-tyrosine hydrochloride, achieving 75% yield .

Substituted Phenyl Derivatives

Halogen-Substituted Analogs

- (S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride Structural Difference: Fluorine replaces the hydroxyl group, introducing electronegativity. Impact: Reduced polarity compared to hydroxyl derivatives, likely increasing lipophilicity and membrane permeability .

- (S)-Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride Structural Difference: Combines fluorine (meta) and hydroxyl (para) groups. Applications: The dual substituent may enhance binding specificity in receptor studies .

Methoxy- and Nitro-Substituted Analogs

- (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride Structural Difference: Methoxy group (electron-donating) replaces hydroxyl. Synthesis: Similar thionyl chloride-mediated esterification, yielding pharmaceutical intermediates . Properties: Increased steric bulk and reduced acidity compared to hydroxyl analogs.

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Structural Difference: Nitro group (electron-withdrawing) at the para position. Synthesis: Derived from nitro-substituted phenylalanine, followed by reduction to 4-aminophenyl derivatives . Applications: Nitro groups are precursors for amino derivatives in prodrug design.

Heteroaromatic and Extended Aromatic Systems

- Synthesis: Prepared from L-tryptophan with 99.8% yield using thionyl chloride . Applications: Tryptophan analogs are critical in neurotransmitter research.

- (S)-Methyl 2-amino-3-(2-naphthyl)propanoate hydrochloride Structural Difference: Naphthalene system increases aromatic surface area. Properties: Higher molecular weight (265.74 g/mol) and lipophilicity compared to phenyl analogs, influencing pharmacokinetics .

Heterocyclic Derivatives

- (S)-Methyl 2-amino-3-(furan-2-yl)propanoate hydrochloride Structural Difference: Furan ring introduces oxygen heteroatom. Applications: Used in peptide mimetics due to furan’s conformational rigidity .

Métodos De Preparación

Direct Esterification and Hydrochloride Formation

A widely documented method for preparing (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride involves the esterification of the corresponding amino acid followed by conversion to the hydrochloride salt.

- Starting Material: (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid (the chiral amino acid precursor).

- Esterification: The amino acid is suspended in methanol and cooled in an ice bath.

- Activation: Thionyl chloride is added dropwise to the methanolic suspension to facilitate esterification.

- Reaction Conditions: The mixture is allowed to warm to room temperature and stirred overnight to complete the reaction.

- Workup: The solvent is evaporated, and the residue is dissolved in water.

- Basification: The aqueous solution is basified with saturated sodium hydrogen carbonate to neutralize excess acid.

- Extraction: The product is extracted into ethyl acetate multiple times.

- Drying and Isolation: The combined organic layers are dried over sodium sulfate and evaporated to yield the methyl ester as a white solid.

- Conversion to Hydrochloride: The free base methyl ester is treated with hydrochloric acid to form the hydrochloride salt, ensuring enhanced stability and solubility.

| Parameter | Details |

|---|---|

| Starting Material | (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid |

| Reagents | Methanol, Thionyl chloride, NaHCO3, HCl |

| Temperature | Initially 0°C (ice bath), then room temperature |

| Reaction Time | Overnight stirring |

| Yield | Approximately 4.97 g from 5.56 g starting material (ca. 89%) |

| Product Form | White solid methyl ester hydrochloride |

| Analytical Confirmation | LCMS: Rt = 0.25 min, m/z 196.1 [M+H]+ |

This method is referenced in patent WO2019/121223 and chemical synthesis databases, indicating its reliability and reproducibility.

Chiral Purity Considerations and Enantioselective Synthesis

The (S)-configuration is crucial for biological activity. The preparation often starts from commercially available chiral amino acids or employs chiral resolution techniques.

- Chiral Starting Materials: Using enantiomerically pure (S)-amino acids ensures the final product retains stereochemical integrity.

- Avoidance of Racemization: Mild reaction conditions, such as low temperature and controlled addition of reagents, minimize racemization during esterification.

- Analytical Verification: Chiral HPLC or optical rotation measurements confirm enantiomeric purity post-synthesis.

Alternative Synthetic Routes and Modifications

While the direct esterification method is predominant, other synthetic strategies have been explored in related amino acid ester preparations, which can be adapted for this compound:

- Azide Coupling Method: Starting from hydrazide derivatives, azide intermediates are generated and coupled with amino acid methyl ester hydrochlorides to form amino acid esters with reduced racemization risk. This method is valuable for introducing amino acid or alkyl amine residues via sulfur-linked quinoxaline scaffolds, which may be structurally related to the target compound.

- Michael Addition Reactions: Chemoselective alkylation reactions using acrylic acid derivatives and heterocyclic thioamides have been reported for related compounds, offering routes to functionalized amino acid esters with biological activity.

Preparation of Stock Solutions and Formulations

For biological assays and research applications, the hydrochloride salt is often prepared as stock solutions with precise molar concentrations.

| Amount of Compound (mg) | Volume of Solvent (mL) for 1 mM | Volume of Solvent (mL) for 5 mM | Volume of Solvent (mL) for 10 mM |

|---|---|---|---|

| 1 | 4.3163 | 0.8633 | 0.4316 |

| 5 | 21.5815 | 4.3163 | 2.1581 |

| 10 | 43.163 | 8.6326 | 4.3163 |

- Solvents typically include DMSO, PEG300, Tween 80, corn oil, or water, added sequentially to ensure clarity and solubility.

- Physical methods such as vortexing, ultrasound, or gentle heating aid dissolution.

- The hydrochloride salt's solubility profile facilitates preparation of clear solutions for in vivo and in vitro studies.

Summary Table of Preparation Methods

Research Findings and Analytical Confirmation

- The esterification method yields a product confirmed by LCMS with a molecular ion at m/z 196.1 [M+H]+, consistent with the expected molecular weight.

- The hydrochloride salt form improves solubility and stability for pharmaceutical use.

- Chiral purity is maintained by starting from enantiomerically pure amino acids and controlling reaction conditions.

- Alternative synthetic routes provide options for functionalized derivatives but are less commonly applied for this specific compound.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride?

Methodological Answer:

- Synthetic Route : A common approach involves the esterification of the corresponding amino acid precursor followed by HCl salt formation. For example, hydrochloric acid (in dioxane) can be added to a methyl ester intermediate under stirring at room temperature, followed by reduced-pressure concentration to isolate the hydrochloride salt .

- Optimization : Reaction time, solvent choice (e.g., dioxane for HCl salt formation), and stoichiometric ratios of reagents should be systematically varied. Monitoring via thin-layer chromatography (TLC) or in-situ NMR can identify side products, such as incomplete deprotection or ester hydrolysis.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- NMR Analysis : Use -NMR in DMSO- to confirm the presence of key functional groups. For example, a singlet at δ 3.79 ppm corresponds to the methyl ester group, while aromatic protons in the 3-hydroxyphenyl moiety appear as distinct multiplets .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water with 0.1% formic acid) coupled with mass spectrometry to verify molecular weight (MW: 245.7 g/mol) and detect impurities .

Q. What are the critical stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage : Store at –20°C in a desiccator to prevent hygroscopic degradation. The hydrochloride salt enhances stability compared to the free base, but prolonged exposure to light or moisture can lead to ester hydrolysis or oxidation of the phenolic –OH group .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 14 days) and monitor changes via HPLC.

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated for this chiral compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers. Compare retention times with a racemic standard .

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize the compound with a heavy atom (e.g., bromine derivative) and solve the structure using SHELXL .

Q. What experimental strategies can elucidate its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Perform in silico studies using AutoDock Vina with crystallographic data from homologous targets (e.g., acetylcholinesterase, based on structural analogs in ).

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) at varying compound concentrations .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level and simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Variable-Temperature NMR : Acquire spectra at 25°C and 60°C to assess dynamic processes (e.g., hindered rotation of the 3-hydroxyphenyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.